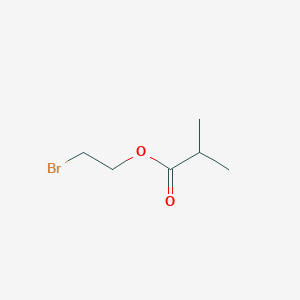
Propanoic acid, 2-methyl, 2-bromoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-methyl, 2-bromoethyl ester is an organic compound with the molecular formula C6H11BrO2. It is a derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-bromoethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-methyl, 2-bromoethyl ester can be synthesized through the esterification of 2-bromoethanol with 2-methylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The ester is then purified through distillation and other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl, 2-bromoethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-methylpropanoic acid and 2-bromoethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is carried out in an anhydrous ether solvent.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-methylpropanoic acid derivatives and substituted 2-bromoethanol are formed.
Hydrolysis: The major products are 2-methylpropanoic acid and 2-bromoethanol.
Reduction: The primary product is 2-methylpropanol.
Scientific Research Applications
Propanoic acid, 2-methyl, 2-bromoethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting metabolic disorders.
Industrial Applications: The ester is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 2-methyl, 2-bromoethyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The bromine atom in the 2-bromoethyl group is highly reactive, making the compound a useful intermediate in substitution reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Propanoic acid, 2-methyl, 2-bromoethyl ester can be compared with other similar compounds, such as:
Propanoic acid, 2-bromo-, methyl ester: This compound has a similar structure but with a methyl group instead of a 2-bromoethyl group. It undergoes similar reactions but has different reactivity due to the absence of the bromine atom.
Propanoic acid, 2-bromo-, ethyl ester: This compound has an ethyl group instead of a 2-bromoethyl group. It also undergoes similar reactions but with different reaction rates and conditions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the 2-methyl and 2-bromoethyl groups, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
84443-44-7 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-bromoethyl 2-methylpropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-5(2)6(8)9-4-3-7/h5H,3-4H2,1-2H3 |
InChI Key |
VMLNDWJRYDOHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


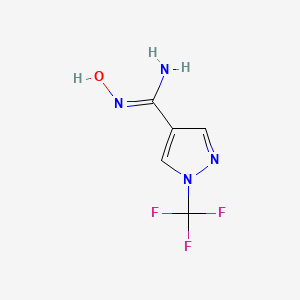
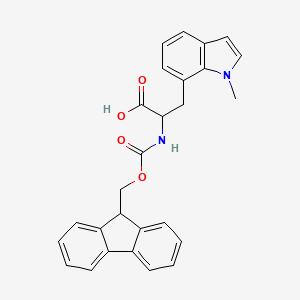
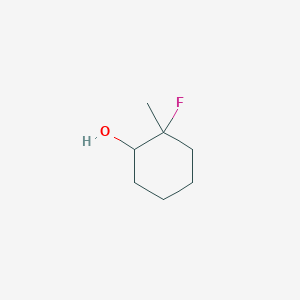
![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12982487.png)
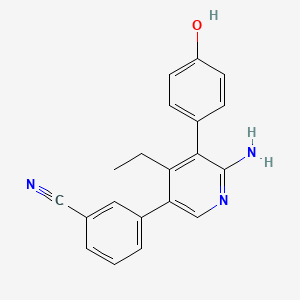
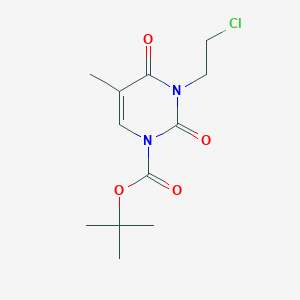

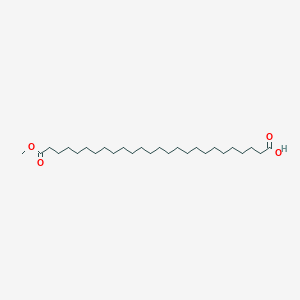


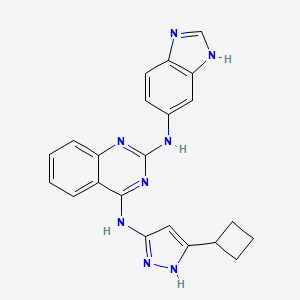
![3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine](/img/structure/B12982549.png)
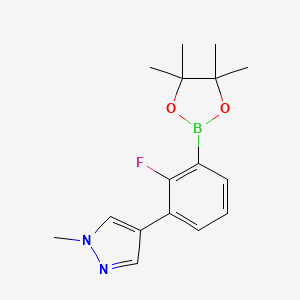
![tert-Butyl (R)-(2-azaspiro[3.3]heptan-5-yl)carbamate](/img/structure/B12982553.png)
